molecular formula C20H26F5N3O B2506026 N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415631-77-3

N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2506026
CAS No.: 2415631-77-3
M. Wt: 419.44
InChI Key: DJTDDWWRNXACBE-UHFFFAOYSA-N
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Description

N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of fluorine atoms. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyridine Ring: This step may involve the use of pyridine derivatives and subsequent functionalization.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-fluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
  • N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-ethyl-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

The presence of multiple fluorine atoms in N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This can result in improved pharmacokinetic properties and efficacy in medicinal applications.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F5N3O/c1-27(17-12-16(4-9-26-17)20(23,24)25)13-14-5-10-28(11-6-14)18(29)15-2-7-19(21,22)8-3-15/h4,9,12,14-15H,2-3,5-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTDDWWRNXACBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CCC(CC2)(F)F)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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